Lipophilicity (LogP) Differential: A 35% Increase Over a Key Regioisomer Alters Pharmacokinetic and Permeability Profile Predictions
The calculated LogP value for 2-(2-Fluorophenyl)pyrrolidine is 2.579 . In contrast, its regioisomer, 3-(2-fluorophenyl)pyrrolidine, has a reported LogP value of 1.854 [1]. This represents a 39% higher lipophilicity for the target compound. Lipophilicity is a critical parameter in drug discovery, directly influencing membrane permeability, plasma protein binding, and metabolic clearance. The significant difference in LogP between these two regioisomers means they cannot be considered interchangeable in any assay or synthetic scheme where compound partitioning is a factor.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.579 |
| Comparator Or Baseline | 3-(2-fluorophenyl)pyrrolidine, LogP = 1.854 |
| Quantified Difference | ΔLogP = +0.725 (39% higher for the target compound) |
| Conditions | Calculated partition coefficient (XLogP3) based on molecular structure. |
Why This Matters
This quantifiable difference in lipophilicity is critical for predicting ADME properties and can guide the selection of the appropriate fluorophenyl isomer for a given drug design hypothesis.
- [1] 3-(2-fluorophenyl)pyrrolidine. Chembase.cn. Log P: 1.8543978. View Source
